molecular formula C19H14BrClO3 B5955969 7-[(4-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-[(4-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B5955969
M. Wt: 405.7 g/mol
InChI Key: KCQXSBUNKNBTLG-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a chloro substituent on the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The substitution of a hydrogen atom with a methoxy group using methanol and a base like sodium methoxide.

    Cyclization: The formation of the cyclopenta[c]chromen-4-one structure through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function and activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOPHENYL)-6-HEXYL-7-METHOXY-2-METHYL-4H-CHROMEN-4-ONE
  • 7-Hydroxy-8-Methyl-4’-Methoxy-6-Formylisoflavone
  • 4-Methoxy-7H-furo[3,2-g]chromen-7-one

Uniqueness

7-[(4-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-8-chloro-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClO3/c20-12-6-4-11(5-7-12)10-23-18-9-17-15(8-16(18)21)13-2-1-3-14(13)19(22)24-17/h4-9H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXSBUNKNBTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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